
Deramciclane
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of Deramciclane involves complex chemical reactions, including the transformation of [U-14C]Bromobenzene into [14C]phenyllithium, which is then condensed with camphor to produce [U-14C-phenyl]borneol. This compound, after further reactions, yields this compound, highlighting the intricate process of creating this novel compound (Szammer et al., 1997).
Molecular Structure Analysis
This compound's stereochemistry and enantiomeric purity have been thoroughly studied. It is a chiral molecule, and its structure has been confirmed by single crystal X-ray diffraction analysis. The enantiomeric separation is achieved through high-performance liquid chromatography, ensuring a high degree of purity for the synthesized drug substance (Ladányi et al., 1999).
Chemical Reactions and Properties
This compound undergoes various metabolic reactions, including side chain modification and oxidation, forming N-desmethyl this compound and phenylborneol among other metabolites. These transformations are indicative of the compound's reactivity and metabolic fate in biological systems (Monostory et al., 2005).
Physical Properties Analysis
Investigations into this compound's ionization and lipophilicity reveal its favorable pharmacokinetic properties. The determination of its aqueous pKa value and octanol/water partition coefficient (logP) using validated analytical approaches supports the understanding of its absorption and distribution in biological systems (Takácsné Novák, 1999).
Chemical Properties Analysis
The role of CYP2E1 in the metabolism of this compound highlights the importance of this cytochrome P450 form in the compound's biotransformation. This compound's metabolism involves side chain modification and hydroxylation, processes critical to understanding its pharmacological and toxicological profile (Monostory et al., 2005).
Applications De Recherche Scientifique
Médicament anxiolytique
Deramciclane est un nouvel agent anxiolytique . Il se lie avec une forte affinité aux récepteurs 5-HT 2A/2C . Cela en fait un candidat potentiel pour le traitement des troubles anxieux.
Agoniste inverse du récepteur de la sérotonine 5-HT2C
This compound s'est révélé être un agoniste inverse du récepteur de la sérotonine 5-HT2C . Cela signifie qu'il peut se lier à ces récepteurs et induire une réponse opposée à celle d'un agoniste. Cette propriété pourrait avoir des implications dans le traitement des affections liées aux niveaux de sérotonine, comme la dépression et les troubles anxieux.
Pas d'induction de la régulation négative du récepteur 5-HT2C
Malgré son interaction avec les récepteurs 5-HT2C, this compound ne conduit pas à la régulation négative du récepteur 5-HT2C . Cela pourrait être bénéfique dans les traitements à long terme, car cela pourrait réduire le risque de tolérance et de symptômes de sevrage.
Propriétés pharmacocinétiques
Les propriétés pharmacocinétiques de this compound ont été étudiées chez le rat . Il a été constaté que l'absorption du composé était très rapide lorsqu'il était administré par voie orale, intrapéritonéale ou intraveineuse . Cela pourrait être utile pour déterminer la méthode d'administration la plus efficace à des fins thérapeutiques.
Métabolisme et biodisponibilité
This compound a une faible biodisponibilité, indiquant un métabolisme de premier passage rapide et fort . Cela pourrait affecter la dose requise pour un traitement efficace. De plus, il a été constaté qu'il a une forte liaison aux tissus , ce qui pourrait influencer sa distribution dans l'organisme.
Interaction avec l'isoenzyme du cytochrome P450 3A4
Des résultats préliminaires in vitro ont indiqué que this compound est un substrat de l'isoenzyme du cytochrome P450 3A4 . Cela pourrait avoir des implications pour les interactions médicamenteuses, en particulier avec les médicaments qui sont également métabolisés par cette enzyme.
Mécanisme D'action
Target of Action
Deramciclane primarily targets the 5-HT2A and 5-HT2C receptors . These receptors are G protein-coupled receptors and are two of the main excitatory serotonin receptor types. Their excitation has been implicated in anxiety and mood .
Mode of Action
This compound acts as an antagonist at the 5-HT2A receptor and as an inverse agonist at the 5-HT2C receptor . This means it blocks the action of serotonin at the 5-HT2A receptor and induces a response opposite to that of an agonist at the 5-HT2C receptor. Additionally, it functions as a GABA reuptake inhibitor , which increases the availability of GABA, a neurotransmitter that inhibits nerve transmission in the brain, calming nervous activity.
Biochemical Pathways
Its action on the 5-ht2a and 5-ht2c receptors suggests it may influence theserotonergic pathways involved in mood regulation and anxiety . Its role as a GABA reuptake inhibitor suggests it may also affect GABAergic pathways , potentially enhancing the inhibitory effects of GABA in the brain .
Pharmacokinetics
The pharmacokinetics of this compound have been studied in rats. It follows linear pharmacokinetics in humans with oral daily doses ranging from 3–150 mg and twice daily doses ranging from 10–60 mg . No differences have been found in adsorption, distribution, metabolism, or elimination when an oral dose is administered in tablet or capsule form . The absolute bioavailability of this compound in rats was 3.42% after oral and 18.49% after intraperitoneal administration .
Result of Action
This compound’s action on the 5-HT2A and 5-HT2C receptors and its role as a GABA reuptake inhibitor suggest it may have anxiolytic effects . Its development for use against general anxiety disorder (gad) was discontinued during phase iii trials due to clinically insignificant results compared to placebo groups .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its metabolism may be affected by the presence of other drugs, as it is a substrate for the cytochrome P450 (CYP) 3A4 isoenzyme . Furthermore, its co-administration with buspirone, another anxiolytic drug, is likely in clinical practice .
Propriétés
IUPAC Name |
N,N-dimethyl-2-[[(1R,2S,4R)-1,7,7-trimethyl-2-phenyl-2-bicyclo[2.2.1]heptanyl]oxy]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO/c1-18(2)17-11-12-19(18,3)20(15-17,22-14-13-21(4)5)16-9-7-6-8-10-16/h6-10,17H,11-15H2,1-5H3/t17-,19-,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOBGWWQAMAPULA-RLLQIKCJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(C2)(C3=CC=CC=C3)OCCN(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H](C1(C)C)C[C@@]2(C3=CC=CC=C3)OCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10152862 | |
| Record name | Deramciclane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10152862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Deramciclane is a new putative non-benzodiazepine-type anxiolytic compound. It is a selective serotonin 5-HT(2A) and 5-HT(2C) receptor antagonist and has also inverse agonist properties. | |
| Record name | Deramciclane | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06512 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
120444-71-5 | |
| Record name | Deramciclane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120444-71-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Deramciclane [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120444715 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Deramciclane | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06512 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Deramciclane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10152862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DERAMCICLANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O5KFK61E74 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



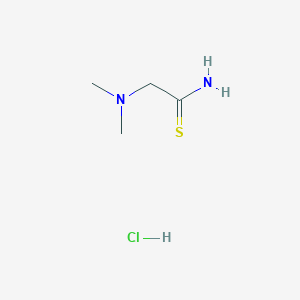
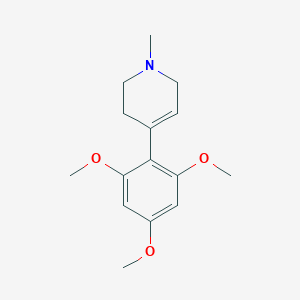
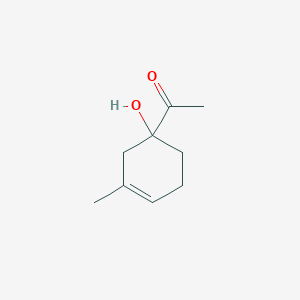
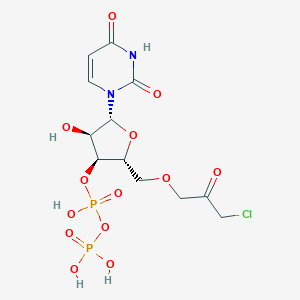



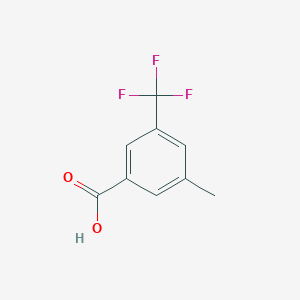
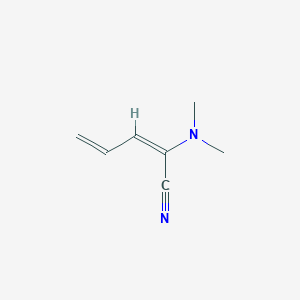

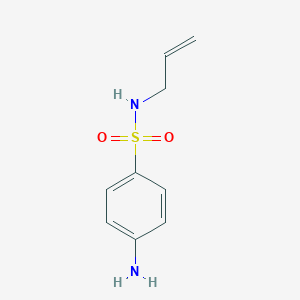
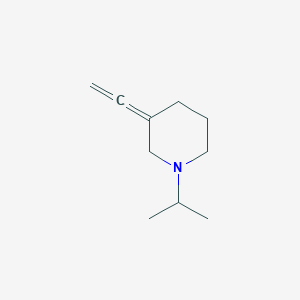
![N-(7-chloro-1H-imidazo[4,5-b]pyridin-5-yl)formamide](/img/structure/B39714.png)
